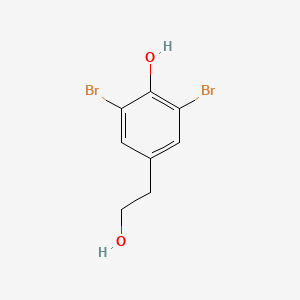

2,6-Dibromo-4-(2-hydroxyethyl)phenol

Description

Contextual Significance of Halogenated Phenolic Structures in Organic Chemistry Research

Halogenated organic compounds, which contain one or more halogen atoms such as bromine, chlorine, or fluorine, are a major focus of research and development in organic chemistry. nih.gov The introduction of halogen atoms to an organic molecule can significantly alter its physical and chemical properties. Halogenation of phenolic compounds is a key strategy for creating new molecules with specific functionalities. acs.org

The presence of halogens on a phenol (B47542) ring influences the electron density of the aromatic system and the acidity of the phenolic hydroxyl group. ncert.nic.in This electronic modification can enhance the reactivity of the molecule in certain reactions and can be crucial for its biological activity. For instance, halogenated derivatives of polyphenolic compounds have shown significant pharmacological benefits, including antibacterial activity. acs.org The incorporation of bromine or chlorine atoms into an aromatic ring can increase the lipophilicity of the compound, which may enhance its ability to penetrate biological membranes. acs.org

Halogenated phenols are also important precursors and intermediates in the synthesis of more complex molecules. google.com They are used in the production of pharmaceuticals, agrochemicals, and specialty polymers. pressbooks.pub The carbon-halogen bond can participate in various coupling reactions, allowing for the construction of intricate molecular architectures.

Role of Phenolic Compounds with Alkyl Hydroxyl Side Chains in Contemporary Chemical Synthesis and Materials Science

Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. ncert.nic.in The presence of an alkyl hydroxyl side chain, such as the 2-hydroxyethyl group in the title compound, introduces an additional reactive site to the molecule. This bifunctionality—a phenolic hydroxyl group and a primary alcohol—makes these compounds versatile building blocks in chemical synthesis.

The hydroxyl group on the side chain can undergo reactions typical of alcohols, such as esterification and etherification, while the phenolic ring can undergo electrophilic substitution. ncert.nic.inlibretexts.org This allows for selective modification at different parts of the molecule, leading to a wide range of derivatives. For example, the side chain can be modified to attach the phenolic unit to a polymer backbone, creating functional materials.

In materials science, phenolic compounds with such side chains are of interest for creating polymers with specific properties. The phenolic moiety can impart antioxidant properties to the material, while the side chain offers a point for polymerization or cross-linking. nih.gov The ability to form hydrogen bonds through both hydroxyl groups can also influence the macroscopic properties of materials, such as their thermal stability and mechanical strength.

Identification of Key Research Directions and Gaps for 2,6-Dibromo-4-(2-hydroxyethyl)phenol

Current research has established the synthesis and crystal structure of this compound, noting its role as a key intermediate in drug synthesis. nih.gov The synthesis involves the bromination of 4-hydroxyphenethyl alcohol. nih.gov The crystal structure reveals that the compound crystallizes with two independent molecules in the asymmetric unit, which differ in the conformation of the 2-hydroxyethyl chain. nih.gov

Crystal Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5740 (17) |

| b (Å) | 9.845 (2) |

| c (Å) | 11.392 (2) |

| α (°) | 86.08 (3) |

| β (°) | 75.79 (3) |

| γ (°) | 87.39 (3) |

| Volume (ų) | 929.6 (3) |

| Z | 4 |

Despite this foundational work, significant research gaps remain. While its potential as a synthetic intermediate is recognized, the specific applications and the full scope of its utility in medicinal chemistry are not yet fully explored. A key research direction would be to investigate the synthesis of novel derivatives using the dual functionality of the phenolic and alcoholic hydroxyl groups.

Furthermore, there is a lack of published data on the biological activities of this compound itself. Given that halogenated phenols can exhibit a range of biological effects, a systematic evaluation of its antimicrobial, antioxidant, and other pharmacological properties is a clear research need.

In the realm of materials science, the potential of this compound as a monomer or a modifying agent for polymers is completely unexplored. Research could focus on incorporating this dibrominated phenol into polymer chains to create materials with enhanced flame retardancy, thermal stability, or specific surface properties. Investigating its self-assembly properties and the formation of supramolecular structures through hydrogen bonding and bromine interactions could also open up new avenues for its application.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,11-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTOEXMWXOHKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 2 Hydroxyethyl Phenol

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

The solid-state structure of 2,6-Dibromo-4-(2-hydroxyethyl)phenol has been meticulously investigated using single-crystal X-ray diffraction. np-mrd.orgnp-mrd.orgnih.gov The analysis reveals that the compound crystallizes in the triclinic space group P-1. np-mrd.org A notable feature of the crystal structure is the presence of two independent molecules, designated as A and B, within the asymmetric unit. np-mrd.orgnp-mrd.orgnih.gov These two molecules exhibit distinct conformational differences, particularly in the orientation of the 2-hydroxyethyl side chain. np-mrd.orgnp-mrd.orgnih.gov

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈Br₂O₂ |

| Molecular Weight | 295.94 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5740 (17) |

| b (Å) | 9.845 (2) |

| c (Å) | 11.392 (2) |

| α (°) | 86.08 (3) |

| β (°) | 75.79 (3) |

| γ (°) | 87.39 (3) |

| Volume (ų) | 929.6 (3) |

| Z | 4 |

| Temperature (K) | 293 |

The differing conformations of molecules A and B are best described by their torsion angles. In molecule A, the C1-C6-C7-C8 and C6-C7-C8-O2 torsion angles are -56.6 (14)° and -68.0 (13)°, respectively. np-mrd.org In contrast, the equivalent torsion angles in molecule B (C13-C14-C15-C16 and C14-C15-C16-O4) are -82.6 (12)° and 172.2 (9)°. np-mrd.org This significant variation in the C-C-C-O torsion angle, from -68.0 (12)° in molecule A to 172.2 (9)° in molecule B, highlights the conformational flexibility of the 2-hydroxyethyl substituent. np-mrd.orgnp-mrd.orgnih.gov Aside from these conformational differences, the bond lengths and angles within both molecules are within the normal ranges. np-mrd.org

A summary of key torsion angles is presented in the table below.

| Torsion Angle | Molecule A (°) | Molecule B (°) |

|---|---|---|

| C1-C6-C7-C8 | -56.6 (14) | - |

| C6-C7-C8-O2 | -68.0 (13) | - |

| C13-C14-C15-C16 | - | -82.6 (12) |

| C14-C15-C16-O4 | - | 172.2 (9) |

The crystal packing of this compound is stabilized by a complex network of intermolecular interactions. np-mrd.orgnp-mrd.orgnih.gov Hydrogen bonding plays a crucial role in the formation of the supramolecular architecture. The two independent molecules, A and B, participate in different hydrogen-bonding motifs. np-mrd.org Molecules of type A form inversion dimers through pairs of O-H···O hydrogen bonds. np-mrd.orgnp-mrd.orgnih.gov In contrast, molecules of type B are linked by O-H···O hydrogen bonds to form polymeric chains that propagate along the st-andrews.ac.uk direction. np-mrd.orgnp-mrd.orgnih.gov

The geometry of the hydrogen bonds is detailed in the table below.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1O···O2i | 0.82 | 1.93 | 2.665 (11) | 149 |

| O4-H4O···O3ii | 0.85 | 2.09 | 2.837 (9) | 146 |

| O2-H2O···O4iii | 0.82 | 2.09 | 2.896 (10) | 168 |

| O3-H3O···Br2iv | 0.85 | 2.55 | 3.291 (7) | 147 |

Symmetry codes: (i) -x+1, -y+1, -z+2; (ii) -x+2, -y, -z+1; (iii) -x+1, -y, -z+2; (iv) x, y-1, z. np-mrd.org

Based on the reviewed scientific literature, there is no reported evidence of polymorphism for this compound. The crystal structure that has been characterized reveals the presence of two conformationally distinct molecules in the asymmetric unit, which is a manifestation of crystal packing effects rather than polymorphism.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Dynamics

A comprehensive search of the available scientific literature did not yield any experimental high-resolution Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.

No published studies utilizing multi-dimensional NMR techniques such as COSY, HSQC, or HMBC for the complete spectral assignment of this compound were found.

There are no available variable temperature NMR studies in the reviewed literature that investigate the rotational barriers and interconversion dynamics of the 2-hydroxyethyl group in this compound.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Complex Mixture Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis. For a halogenated compound like this compound, specific mass spectrometric techniques are particularly revealing.

High-Resolution Mass Spectrometry for Elemental Composition and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₈Br₂O₂, the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

HRMS can distinguish between the theoretical monoisotopic mass and the average molecular weight. The exact mass can be calculated with a high degree of precision, allowing for the unambiguous confirmation of the elemental formula. The theoretical exact mass of this compound is 293.8884 Da. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value, thus confirming the elemental composition.

The fragmentation of brominated phenols in the mass spectrometer often involves the loss of bromine atoms and functional groups. In the case of this compound, characteristic fragment ions would be expected. The analysis of these fragments by HRMS allows for the determination of their elemental compositions as well, providing further structural confirmation.

| Ion | Proposed Formula | Theoretical m/z | Description |

| [M]⁺ | C₈H₈Br₂O₂ | 293.8884 | Molecular ion |

| [M-H₂O]⁺ | C₈H₆Br₂O | 275.8778 | Loss of water from the hydroxyethyl (B10761427) group |

| [M-C₂H₄O]⁺ | C₆H₄Br₂O | 249.8629 | Loss of the hydroxyethyl group (as acetaldehyde) |

| [M-Br]⁺ | C₈H₈BrO₂ | 214.9784 | Loss of one bromine atom |

| [M-2Br]⁺ | C₈H₈O₂ | 136.0524 | Loss of both bromine atoms |

This table presents predicted data based on known fragmentation patterns of similar compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways and confirming the structure of ions. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique is invaluable for distinguishing between isomers and for identifying unknown compounds in a complex mixture.

While specific MS/MS studies on reaction intermediates of this compound are not widely available, the fragmentation pathways of related brominated phenols have been investigated. For example, studies on other phenols show characteristic losses of small molecules like CO, H₂O, and the alkyl side chain. The fragmentation of the molecular ion of this compound would likely proceed through several key pathways:

Loss of the Hydroxyethyl Side Chain: A primary fragmentation would be the cleavage of the bond between the aromatic ring and the ethyl group, leading to the formation of a stable dibromophenol cation.

Sequential Loss of Bromine Atoms: The [M]⁺ ion can lose one or both bromine atoms, leading to ions with significantly lower m/z values.

Benzylic Cleavage: Cleavage of the C-C bond within the hydroxyethyl side chain can also occur.

The study of reaction intermediates, for instance in its synthesis or degradation, could be effectively carried out using MS/MS. By monitoring specific precursor-to-product ion transitions, one can track the formation and consumption of intermediates even at very low concentrations, providing critical insights into the reaction mechanism.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds. For this compound, these techniques are particularly useful for characterizing the hydroxyl groups and the effects of hydrogen bonding.

The crystal structure of this compound reveals the presence of both intermolecular O-H···O and O-H···Br hydrogen bonds. nih.gov These interactions have a significant impact on the vibrational frequencies of the O-H stretching mode. In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretching vibration typically appears as a sharp band in the region of 3600-3500 cm⁻¹. However, when hydrogen bonding is present, this band shifts to lower wavenumbers and becomes broader and more intense. nih.gov

The FT-IR and Raman spectra of this compound would be expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. The presence of two different types of hydrogen bonds (O-H···O and O-H···Br) may lead to a complex band shape or multiple overlapping bands in this region.

Other key vibrational modes for this molecule include:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (H-bonded) | 3400 - 3200 | Stretching of the hydroxyl groups involved in hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Stretching of the C-H bonds in the ethyl group. |

| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| O-H Bend | 1440 - 1395 | In-plane bending of the hydroxyl group. |

| C-O Stretch (Phenolic) | 1260 - 1180 | Stretching of the carbon-oxygen bond of the phenol (B47542). |

| C-O Stretch (Alcohol) | ~1050 | Stretching of the carbon-oxygen bond of the primary alcohol. |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bonds. |

This table presents predicted data based on known vibrational frequencies of similar functional groups and molecules.

The complementary nature of FT-IR and Raman spectroscopy is also beneficial. While the O-H stretching is typically strong in the IR spectrum, the aromatic ring vibrations and the C-Br stretching modes may be more prominent in the Raman spectrum. A combined analysis of both spectra would provide a more complete picture of the vibrational properties of this compound.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 2 Hydroxyethyl Phenol

Acid-Base Properties of the Phenolic Hydroxyl Group and its Influence on Reactivity

The phenolic hydroxyl group (-OH) is a key determinant of the reactivity of 2,6-dibromo-4-(2-hydroxyethyl)phenol. Its acidity, quantified by the acid dissociation constant (pKa), is significantly affected by the presence of the two bromine atoms on the aromatic ring. The electron-withdrawing inductive effect of the halogens stabilizes the corresponding phenolate (B1203915) anion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted phenol (B47542).

The pKa value for the closely related compound 2,6-dibromophenol (B46663) is approximately 6.7. This increased acidity facilitates the deprotonation of the phenolic hydroxyl group to form a phenolate anion under moderately basic conditions. The formation of this phenolate is crucial as it is a much more potent nucleophile than the neutral phenol, enhancing its reactivity in various chemical transformations. The reactivity of the phenolate anion is a central aspect of the electrochemical and oxidative reactions discussed in subsequent sections.

Electron Transfer and Radical Chemistry of Brominated Phenols

The electron transfer processes of brominated phenols like this compound are fundamental to understanding their oxidative degradation and potential for forming more complex molecules. These processes often involve the generation of transient radical species.

The ionization potential (IP) is the energy required to remove an electron from the molecule, forming a radical cation. This parameter is relevant in the context of oxidation reactions initiated by electron transfer. The presence of bromine atoms is expected to increase the IP relative to phenol due to their inductive electron-withdrawing effect.

Table 1: Estimated Thermochemical Data for Related Brominated Phenols

| Compound | O-H Bond Dissociation Energy (kcal/mol) | Ionization Potential (eV) |

|---|---|---|

| Phenol | ~87.5 | ~8.5 |

| 2-Bromophenol (B46759) | Not widely reported | Not widely reported |

| 4-Bromophenol | ~86.6 | Not widely reported |

Note: The data in this table is based on values for related compounds and general chemical principles, as specific experimental values for all listed compounds are not consistently available.

The oxidation of this compound, whether through chemical, electrochemical, or photochemical means, proceeds via the formation of reactive intermediates. The initial step is typically the formation of a phenoxyl radical through the loss of a hydrogen atom from the hydroxyl group or the formation of a radical cation via electron transfer.

These phenoxyl radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. This delocalization can lead to subsequent reactions, including dimerization, oligomerization, and polymerization, as the radical carbon atoms can form new carbon-carbon or carbon-oxygen bonds. The characterization of these transient species often requires specialized techniques such as pulse radiolysis or laser flash photolysis.

Electrochemical Properties and Anodic Oxidation Pathways

The electrochemical behavior of this compound is of significant interest for its potential application in electrosynthesis and environmental remediation. Anodic oxidation provides a means to transform the molecule into various products. Studies on the closely related 2,6-dibromophenol reveal a complex oxidation pathway.

The initial step in the anodic oxidation is the transfer of an electron from the phenol or, more readily, the corresponding phenolate anion, to form a phenoxyl radical. The subsequent fate of this radical dictates the final products.

At certain electrode potentials, the phenoxyl radicals generated from the oxidation of 2,6-dibromophenol can undergo polymerization. This process involves the coupling of radicals to form dimers, trimers, and eventually a polymeric film on the electrode surface. The resulting polymer is often a polyphenylene oxide-type structure.

This polymeric film can be either conducting or insulating. In many cases, the formed polymer is non-conductive and adheres to the electrode surface, leading to a phenomenon known as electrode passivation or fouling. This passivation layer blocks the active sites on the electrode, inhibiting further oxidation of the monomer and causing a decrease in the observed current over time. The extent of passivation depends on factors such as the solvent, electrolyte, electrode material, and the applied potential.

Controlled potential electrolysis can be employed to favor the formation of dimers and oligomers over high molecular weight polymers. By carefully selecting the electrochemical conditions, it is possible to promote specific coupling pathways of the phenoxyl radicals. The primary dimerization products are typically biphenols (C-C coupling) or diphenyl ethers (C-O coupling).

For instance, the electrochemical oxidation of 2,6-disubstituted phenols can lead to the formation of 3,3',5,5'-tetrasubstituted-4,4'-dihydroxybiphenyls. The specific regioselectivity of the coupling is influenced by the steric and electronic effects of the substituents on the aromatic ring.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of this compound and the feasibility of its transformations. While specific experimental data for this particular compound is limited in publicly available literature, a comprehensive understanding can be constructed by examining key analogous reactions, such as the electrophilic substitution of substituted phenols and the oxidation of phenols to quinones.

The reactivity of this compound is primarily dictated by two functional groups: the phenolic hydroxyl group and the hydroxyethyl (B10761427) side chain, all influenced by the presence of two bromine atoms on the aromatic ring. The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org However, in this compound, the ortho positions are already substituted by bromine atoms.

Reaction Kinetics of Analogous Phenolic Compounds

The bromination of phenols is a well-studied electrophilic aromatic substitution reaction. The reaction rates are highly dependent on the pH of the medium and the nature of the substituents on the phenol ring. researchgate.net Generally, the reaction is faster at higher pH values where the more reactive phenoxide ion is present. researchgate.net Electron-donating groups accelerate the reaction, while electron-withdrawing groups have a retarding effect.

Table 1: Activation Parameters for the Bromination of Substituted Phenols in Acetic Acid

| Phenol Derivative | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Phenol | 45.6 | 42.9 | -125 |

| o-Cresol (B1677501) | - | - | - |

| m-Chlorophenol | 54.8 | 52.1 | -104 |

| o-Chlorophenol | 62.3 | 59.6 | -83 |

| o-Bromophenol | 63.2 | 60.5 | -79 |

| p-Chlorophenol | 64.0 | 61.3 | -75 |

Data sourced from a study on the kinetics of bromination of phenols. researchgate.net The study notes that the reaction with o-cresol was too fast to measure detailed parameters under the experimental conditions.

The data in Table 1 illustrates that electron-withdrawing groups like chlorine and bromine increase the activation energy, thus slowing down the reaction rate compared to phenol. researchgate.net This trend suggests that any further electrophilic substitution on this compound would likely have a relatively high activation energy.

The rate constants for the reaction of hypobromous acid (HOBr) with various phenoxide ions have also been determined, showing a wide range of reactivities. nih.gov A Hammett-type correlation has been established, which quantitatively relates the reaction rate to the electronic properties of the substituents. nih.gov

Thermodynamic Studies of Analogous Phenolic Transformations

The oxidation of phenols to quinones is a key transformation that is relevant to the potential reactivity of this compound. Thermodynamic data for such reactions provide information on the spontaneity and equilibrium position of the transformation. While specific thermodynamic parameters for the oxidation of this compound are not documented, studies on the oxidation of other substituted phenols offer valuable insights.

The thermodynamics of the radical scavenging activity of para-substituted phenols, which involves their oxidation, have been investigated. nih.gov The reaction enthalpies for the formation of ortho-quinones from these phenols have been calculated and are presented in Table 2.

Table 2: Calculated Reaction Enthalpies for the Formation of o-Quinones from para-Substituted Phenols

| para-Substituent | Reaction Enthalpy (kJ/mol) in Gas Phase | Reaction Enthalpy (kJ/mol) in Water |

| -H | -173.8 | -205.8 |

| -CH3 | -176.4 | -207.0 |

| -OH | -211.7 | -239.1 |

| -OCH3 | -197.8 | -224.2 |

| -Cl | -171.7 | -206.2 |

| -Br | -171.5 | -206.5 |

Data sourced from a computational study on the thermodynamics of radical scavenging activity of para-substituted phenols. nih.gov

The data indicates that the oxidation to quinones is an exothermic process. The nature of the substituent at the para position influences the reaction enthalpy, with strong electron-donating groups like -OH and -OCH3 making the reaction more exothermic. nih.gov The solvent also plays a significant role, with the reaction being more exothermic in water compared to the gas phase. nih.gov

Furthermore, the enthalpy change for the hydrogenation of phenol to cyclohexanol (B46403) has been calculated using standard enthalpies of combustion, yielding a value of -183 kJ/mol. nih.gov This provides a thermodynamic reference for reactions involving the saturation of the aromatic ring.

Theoretical and Computational Studies of 2,6 Dibromo 4 2 Hydroxyethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govtandfonline.com It is widely employed to predict molecular geometries, energies, and various other properties with a good balance of accuracy and computational cost. epa.gov For 2,6-Dibromo-4-(2-hydroxyethyl)phenol, DFT calculations, particularly using hybrid functionals like B3LYP, would be instrumental in predicting its electronic behavior and reactivity. tandfonline.comresearchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the 2-hydroxyethyl side chain in this compound allows it to adopt various conformations. Understanding the energy landscape associated with these rotational isomers is key to identifying the most stable structures.

Experimental crystallographic studies have already revealed the existence of different conformers in the solid state. A study reported that the compound crystallizes with two independent molecules (A and B) in the asymmetric unit, which are distinguished by the conformation of the 2-hydroxyethyl chain. nih.gov The differing torsion angles indicate a flexible side chain and suggest that multiple low-energy conformations are accessible.

The key torsion angles identified in the crystal structure are detailed in the table below. nih.gov

| Torsion Angle | Molecule A | Molecule B |

| C1—C6—C7—C8 | -56.6 (14)° | -82.6 (12)° |

| C6—C7—C8—O2 | -68.0 (13)° | 172.2 (9)° |

Table 1: Experimentally determined torsion angles for the two conformers of this compound found in the solid state. Data sourced from Zhu (2011). nih.gov

A full conformational analysis using DFT would involve systematically rotating the bonds of the hydroxyethyl (B10761427) group to map the potential energy surface. This would allow for the calculation of the relative energies of different conformers in the gas phase or in solution (using a solvent model), identifying the global minimum energy structure and the energy barriers between different conformations.

Vibrational Frequency Analysis and Spectroscopic Property Prediction (NMR, IR)

DFT calculations are routinely used to predict vibrational frequencies, which can then be correlated with experimental Infrared (IR) and Raman spectra. epa.gov This analysis is fundamental for assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, a vibrational frequency analysis would first require a geometry optimization of the molecule's most stable conformer using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). tandfonline.comresearchgate.net The calculation of the harmonic vibrational frequencies would yield a set of vibrational modes and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data. epa.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. tandfonline.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the NMR spectrum. These theoretical predictions are invaluable for assigning peaks in experimentally obtained spectra to specific atoms within the molecule. tandfonline.com

A hypothetical table of predicted vs. experimental vibrational frequencies is shown below to illustrate the expected outcome of such a study.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) phenolic | Data not available | Data not available | O-H stretch |

| ν(O-H) ethyl | Data not available | Data not available | O-H stretch |

| ν(C-H) aromatic | Data not available | Data not available | C-H stretch |

| ν(C-Br) | Data not available | Data not available | C-Br stretch |

| δ(O-H) | Data not available | Data not available | O-H bend |

Table 2: Illustrative template for comparing experimental and DFT-calculated vibrational frequencies for this compound.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to explore potential chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, locating the transition state (the energy maximum along the reaction coordinate), and calculating the activation energy.

For instance, phenols are known to undergo oxidation reactions. A study on a related compound, 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol, showed that it undergoes oxidative self-coupling. rasayanjournal.co.in A similar reaction pathway could be modeled for this compound. This would involve identifying the structures of the reactants, products, and any intermediates, and then using DFT to calculate their energies. Transition state search algorithms would be employed to find the structure and energy of the transition state, providing crucial information about the reaction kinetics.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent interactions, and transport properties.

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The simulation would track the trajectory of each atom over time, providing insights into:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the hydroxyl and phenol (B47542) groups. nih.gov

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, and intramolecularly.

Conformational Dynamics: The transitions between different conformations of the flexible ethyl group in a solution environment. nih.gov

These simulations provide a microscopic view of the molecule's behavior that is often inaccessible through experimental means alone. mdpi.com

Quantum Chemical Descriptors for Predicting Chemical Behavior and Structure-Property Relationships (QSPR)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and reactivity. wisdomlib.org These descriptors form the basis of Quantitative Structure-Property Relationship (QSPR) models, which seek to find a statistical relationship between the descriptors and an observable property. beilstein-journals.orgnih.gov

For this compound, a range of quantum chemical descriptors could be calculated using DFT. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. E_HOMO relates to the ability to donate electrons, while E_LUMO relates to the ability to accept electrons. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of sites for reactive interactions. rasayanjournal.co.in

| Descriptor | Definition | Predicted Significance for Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Relates to chemical stability and reactivity |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures ability to attract electrons |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Quantifies electrophilic nature |

Table 3: Key quantum chemical descriptors and their significance in predicting the chemical behavior of this compound.

Correlation of Electronic Parameters with Reaction Rates

Once calculated, these electronic parameters can be used in a QSPR study to build a model that correlates them with experimentally determined properties, such as reaction rates. For a series of related phenol compounds, one could measure their reaction rates for a specific process (e.g., oxidation). A multilinear regression or machine learning model could then be developed to link the quantum chemical descriptors to the observed rates. Such a model would allow for the prediction of reactivity for other, similar compounds without the need for further experiments, guiding the synthesis of molecules with desired properties. researchgate.net

Prediction of Acidic Properties (pKa) from Molecular Structure

Computational chemistry provides robust methodologies for the in silico prediction of pKa. nih.gov Density Functional Theory (DFT) calculations, in particular, have emerged as a valuable tool. nih.govtorvergata.it Various approaches, differing in the level of theory, basis sets, and solvation models, have been developed to achieve high accuracy. nih.govnih.gov

A significant challenge in computational pKa prediction is accurately modeling the solvation of the proton and the phenolate (B1203915) anion, as the free energy of a solvated proton cannot be directly calculated by DFT methods. torvergata.it To address this, direct approaches and thermodynamic cycles are commonly employed. torvergata.it Recent studies have highlighted the importance of including explicit water molecules in the computational model to improve the accuracy of pKa predictions for phenols. torvergata.itmdpi.com The inclusion of one or two explicit water molecules can significantly reduce the error in calculated pKa values by more accurately representing the hydrogen-bonding interactions at the reaction center. mdpi.comnih.gov

Several studies have systematically evaluated different computational protocols for predicting the pKa of substituted phenols. For instance, research has shown that DFT calculations using the CAM-B3LYP functional with the 6-311G+dp basis set and the SMD (Solvation Model based on Density) continuum solvation model, particularly when incorporating two explicit water molecules, can yield highly accurate pKa values with a mean absolute error as low as 0.3 pKa units for a series of 13 differently substituted phenols. nih.govresearchgate.net This methodology has proven effective even for phenols with strong electron-withdrawing groups. nih.govmdpi.com

Another approach involves creating quantitative structure-property relationship (QSPR) models. These models establish a correlation between calculated molecular descriptors, such as partial atomic charges, and experimental pKa values. acs.org For a large set of 124 phenol molecules, strong correlations (R² > 0.95) have been achieved using various levels of theory, including MP2, HF, and B3LYP, with the 6-31G* basis set being particularly effective. acs.org

The substituents on the phenol ring play a crucial role in determining its acidity. Electron-withdrawing groups, such as the bromo substituents at the ortho positions in this compound, are expected to increase the acidity (lower the pKa) by stabilizing the resulting phenoxide anion through inductive effects. Conversely, the electron-donating nature of the 4-(2-hydroxyethyl) group would slightly decrease the acidity. The net effect on the pKa of the parent phenol molecule would be a combination of these opposing electronic influences.

While direct computational data for this compound is not present in the searched literature, the established methodologies provide a clear framework for its theoretical pKa prediction. By applying a validated computational protocol, such as the 2H₂O/CAM-B3LYP/6-311G+dp/SMD method, a reliable estimate of its acidic properties can be obtained. nih.govmdpi.com

Below is a table summarizing various computational methods and their reported accuracy for predicting the pKa of phenolic compounds, which could be applied to this compound.

| Computational Method | Basis Set | Solvation Model | Mean Absolute Error (pKa units) | Reference |

| CAM-B3LYP (with 2 H₂O) | 6-311G+dp | SMD | 0.37 | mdpi.com |

| B3LYP (with 2 H₂O) | 6-311G+dp | SMD | ~1 | nih.gov |

| M06-2X (correlation) | 6-311++G(d,p) | PCM | 0.26 - 0.27 | nih.gov |

| PM6 (semi-empirical) | - | SMD/COSMO | 0.6 - 0.7 | nih.gov |

| MP2 (QSPR from charges) | 6-31G* | - | < 0.49 | acs.org |

Environmental Chemical Aspects and Transformation Pathways of 2,6 Dibromo 4 2 Hydroxyethyl Phenol

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation encompasses processes that are not mediated by living organisms, including photochemical reactions, hydrolysis, and oxidation by reactive chemical species. These processes can be significant in determining the persistence and transformation of chemical compounds in the environment.

Photochemical Degradation Pathways (Photolysis) under Simulated Sunlight

Hydrolytic Stability and Transformation Pathways in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its persistence in aquatic environments. Phenolic compounds are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions. The carbon-bromine bonds on the aromatic ring and the ether linkage in the hydroxyethyl (B10761427) side chain of 2,6-Dibromo-4-(2-hydroxyethyl)phenol are not expected to be susceptible to hydrolysis. Therefore, this compound is likely to be persistent in aquatic systems in the absence of other degradation processes.

Oxidation by Reactive Chemical Species in Water and Air

In natural waters and the atmosphere, phenolic compounds can be degraded by reactive chemical species such as hydroxyl radicals (•OH) and singlet oxygen. These reactive oxygen species are generated through photochemical processes involving dissolved organic matter and other sensitizers. The reaction of hydroxyl radicals with aromatic compounds is a well-established degradation pathway. For this compound, attack by hydroxyl radicals could lead to the formation of hydroxylated and debrominated intermediates.

Furthermore, the oxidation of substituted phenols can sometimes lead to dimerization or polymerization. For instance, the oxidation of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol by potassium ferricyanide (B76249) results in oxidative self-coupling to form a spiro-dienone derivative. researchgate.net While the specific conditions are not environmental, it suggests a potential for the formation of larger, more complex molecules from this compound through oxidative processes in the environment.

Biotic Transformation Pathways in Environmental Systems

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a critical process for the removal of many pollutants from the environment.

Microbial Degradation and Debromination Mechanisms in Soil and Sediment

The microbial degradation of halogenated aromatic compounds is a key environmental process. In anaerobic environments such as soils and sediments, reductive dehalogenation is a major pathway. Studies on other brominated phenols have shown that microorganisms are capable of removing bromine atoms from the aromatic ring. For example, microbial consortia from marine sponges have been shown to reductively debrominate 2,6-dibromophenol (B46663) to 2-bromophenol (B46759) and subsequently to phenol (B47542). asm.orgnih.gov This process is mediated by bacteria and is inhibited by antibiotics, confirming its biological nature. nih.gov It is highly probable that this compound could undergo a similar sequential reductive debromination in anoxic environments, yielding 2-bromo-4-(2-hydroxyethyl)phenol (B8791837) and finally 4-(2-hydroxyethyl)phenol.

Under aerobic conditions, the degradation pathway is more likely to involve initial oxidation of the aromatic ring. Microorganisms such as Pseudomonas and Acinetobacter species are known to degrade phenol through hydroxylation to form catechol, followed by ring cleavage. nih.govfrontiersin.org The presence of bromine substituents may influence the rate and pathway of degradation.

| Microorganism/Consortium | Substrate(s) | Degradation Pathway | Key Findings |

| Marine Sponge-Associated Microorganisms | 2,6-Dibromophenol, 2,4,6-Tribromophenol | Reductive Debromination | Preferential removal of ortho-substituted bromines. nih.gov |

| Pseudomonas fluorescens | Phenol | Meta Cleavage Pathway | Degrades phenol via catechol. nih.gov |

| Acinetobacter lwoffii | Phenol | Aerobic Degradation | Efficiently degrades phenol at various pH and temperatures. frontiersin.org |

Enzymatic Transformation by Environmental Microorganisms (e.g., Laccases, Peroxidases)

Extracellular enzymes produced by microorganisms, such as laccases and peroxidases, play a significant role in the degradation of phenolic compounds. These enzymes are relatively non-specific and can act on a wide range of substrates.

Laccases , which are multi-copper oxidases, catalyze the oxidation of phenols with the concomitant reduction of molecular oxygen to water. The enzymatic treatment of various phenolic pollutants, including halogenated phenols, by laccases has been demonstrated. nih.govnih.gov Laccases from fungi like Trametes versicolor and bacteria such as Streptomyces coelicolor have been shown to effectively degrade chlorophenols. nih.govnih.gov The proposed mechanism involves the formation of phenoxy radicals, which can then undergo non-enzymatic polymerization and precipitation, or further degradation. It is expected that laccases would also be effective in transforming this compound.

Peroxidases are another class of enzymes that catalyze the oxidation of a wide variety of organic and inorganic compounds using hydrogen peroxide as the oxidant. Similar to laccases, peroxidases have been shown to be effective in removing phenolic compounds from wastewater. auburn.edu The reaction mechanism also involves the generation of phenoxy radicals, leading to polymerization and removal from solution.

| Enzyme | Source Organism (Example) | Substrate Class | Reaction Mechanism |

| Laccase | Paraconiothyrium variabile, Streptomyces coelicolor | Phenols, Halogenated Phenols | Oxidation via phenoxy radical formation. nih.govnih.gov |

| Peroxidase | Various | Phenols | Oxidation via phenoxy radical formation using H₂O₂. auburn.edu |

Environmental Fate and Transport Studies (Excluding Bioaccumulation in Organisms)

The environmental fate and transport of a chemical compound are governed by its physicochemical properties and its interactions with various environmental compartments, including soil, water, and air. For this compound, specific experimental data on its environmental distribution are scarce. However, by examining data from structurally similar compounds, such as other brominated phenols and substituted phenols, its likely behavior in the environment can be inferred.

Sorption and Desorption Behavior in Soil and Sediment Systems

Sorption to soil and sediment is a critical process that influences the mobility and bioavailability of organic compounds in the environment. This behavior is largely dictated by the compound's hydrophobicity, often expressed as the octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment. uw.edu.plchemsafetypro.com Generally, compounds with higher log Kow values tend to sorb more strongly to organic matter in soil and sediment, which reduces their mobility in the environment. researchgate.net

For phenolic compounds, sorption is also influenced by the pH of the system, as it determines the degree of ionization of the phenolic hydroxyl group. thescipub.com The presence of substituents on the phenol ring, such as halogens, further modifies the sorption characteristics. Halogenated phenols are known to persist in the environment due to their resistance to degradation. ncert.nic.in

While direct experimental data for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) of this compound are not available, the properties of analogous compounds can provide insight. For instance, 2,6-dibromophenol has a reported log Kow of 3.36. nih.gov The addition of a hydroxyethyl group to this structure to form this compound would be expected to increase its polarity and water solubility, thereby likely decreasing its sorption to soil organic carbon compared to 2,6-dibromophenol.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical properties, are often used to estimate the soil sorption coefficients (log Koc) for compounds like substituted phenols. nih.govjetjournal.usazregents.edu These models typically show that hydrophobicity (log Kow) is a key descriptor for predicting sorption. frontiersin.org The sorption of phenols can be a complex process involving partitioning into soil organic matter as well as interactions with the mineral surfaces of soil particles. thescipub.comk-state.edu

Table 1: Soil Sorption and Physicochemical Properties of Analogous Phenolic Compounds

| Compound | Log Kow | pKa | Notes |

|---|---|---|---|

| 2,6-Dibromophenol | 3.36 nih.gov | 6.67 nih.gov | Structurally similar, lacking the hydroxyethyl group. |

| 4-Ethylphenol (B45693) | 2.6 nih.gov | - | Shares the substituted ethylphenol backbone. |

This table presents data for compounds structurally related to this compound to infer its potential sorption behavior.

Desorption, the release of a sorbed chemical back into the aqueous phase, is also a crucial aspect of its environmental persistence and mobility. Strong sorption is often associated with low desorption, leading to the sequestration of the compound in soil and sediment. For many halogenated organic compounds, sorption can be partially irreversible. nih.gov

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state and is a significant transport pathway for some chemicals, allowing them to move from water or soil surfaces into the atmosphere. The tendency of a chemical to volatilize from water is primarily described by its Henry's Law constant, while volatilization from soil is also influenced by its vapor pressure and its sorption to soil particles. nih.gov

However, this compound differs from 4-ethylphenol by the presence of two bromine atoms and an additional hydroxyl group on the ethyl side chain. The two heavy bromine atoms significantly increase the molecular weight of the compound, which would be expected to lower its vapor pressure and thus its volatility. Furthermore, the presence of two hydroxyl groups (one phenolic, one on the ethyl chain) allows for hydrogen bonding, which can also decrease the compound's volatility. Substituted phenols, in general, are considered to be volatile compounds that can contribute to the aroma of various substances. nih.gov

Table 2: Volatility-Related Properties of an Analogous Phenolic Compound

| Compound | Vapor Pressure (at 25°C) | Henry's Law Constant (estimated) | Boiling Point |

|---|

This table provides data for a structurally related compound to help infer the potential volatilization behavior of this compound.

Given these structural considerations, the volatilization of this compound from water and moist soil surfaces is likely to be a minor environmental transport pathway. Its relatively low predicted volatility, combined with its expected moderate sorption to soil and sediment, suggests that it would predominantly reside in the terrestrial and aquatic compartments rather than the atmosphere.

Q & A

Q. What are the established synthetic routes for 2,6-Dibromo-4-(2-hydroxyethyl)phenol, and how can purity be optimized?

The compound is synthesized via O-alkylation of 2,6-dibromo-4-(2-oxo-2-pyrrolidin-1-ylethyl)phenol with dibromoalkanes in the presence of K₂CO₃ in DMF, followed by reflux with alkyl N,N-dimethylglycinates in acetonitrile . To optimize purity, use HPLC with a C18 column (mobile phase: 70% methanol/30% water, 1.0 mL/min flow rate) to monitor reaction progress. Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystals suitable for X-ray diffraction, as confirmed by single-crystal studies .

Q. How is the crystal structure of this compound determined, and what software is recommended for analysis?

Single-crystal X-ray diffraction (SCXRD) at 293 K reveals a triclinic P1 space group with unit cell parameters:

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity against Mycobacterium tuberculosis LeuRS?

Substitution at the phenolic hydroxyl group enhances inhibitory activity. For example, introducing a 4-(4-nitrophenyl)-thiazol-2-yl hydrazone group yields a derivative with IC₅₀ = 2.27 µM against M. tuberculosis LeuRS. Molecular docking (AutoDock Vina) shows hydrogen bonding with Asp136 and hydrophobic interactions with Leu131 in the active site . Compare analogs via SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd).

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include twinning due to bromine’s heavy-atom effects and weak diffraction at high angles. Mitigate these by:

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for derivatives of this compound be reconciled?

Contradictions often arise from solvent-induced shifts or residual DMF in NMR. For example, DMF (δ 8.03 ppm in ¹H NMR) may overlap with aromatic signals. To resolve:

- Use deuterated acetonitrile instead of DMSO-d6.

- Validate via high-resolution MS (HRMS-ESI) with m/z calculated for C₈H₈Br₂O₂ [M+H]⁺: 296.8920, observed: 296.8918 .

Methodological Guidance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Conduct hazard assessments per ACS guidelines, focusing on bromine’s reactivity and DMF’s hepatotoxicity .

- Use a fume hood, nitrile gloves, and PTFE-coated stir bars.

- Neutralize waste with 10% NaHCO₃ before disposal .

Q. Which in vitro assays are suitable for evaluating this compound’s antioxidant potential?

- DPPH Assay: Dissolve in ethanol (0.1 mM), mix with DPPH (100 µM), measure absorbance at 517 nm after 30 min.

- FRAP Assay: Incubate with Fe³⁺-TPTZ, measure at 593 nm. Compare results to ascorbic acid controls .

Data Interpretation Tables

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space Group | P1 |

| Volume | 929.6 ų |

| Z | 2 |

| Density | 2.112 g/cm³ |

Table 2: Bioactivity of Derivatives Against M. tuberculosis LeuRS

| Derivative | Substituent | IC₅₀ (µM) |

|---|---|---|

| 1 | 4-Nitrophenyl-thiazole | 2.27 |

| 2 | Methyl ester | >10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.